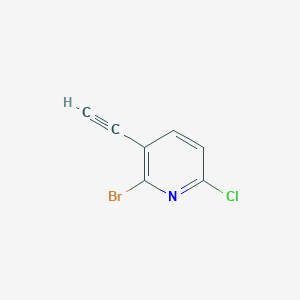
2-Bromo-6-chloro-3-ethynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-3-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and an ethynyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-ethynylpyridine can be achieved through several methods. One common approach involves the halogenation of 3-ethynylpyridine. The process typically includes the following steps:
Bromination: 3-ethynylpyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-3-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base (e.g., potassium carbonate) and a ligand (e.g., triphenylphosphine) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-amino-6-chloro-3-ethynylpyridine or 2-bromo-6-thio-3-ethynylpyridine can be formed.
Coupling Products: Products like 2-bromo-6-chloro-3-phenylethynylpyridine can be obtained through coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-3-ethynylpyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It may be involved in the synthesis of potential drug candidates with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-3-ethynylpyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The ethynyl group can participate in π-π interactions, while the halogen atoms can form halogen bonds with target molecules. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-6-chloro-3-nitropyridine
- 3-Bromo-2-chloro-6-methylpyridine
- 2-Chloro-3-ethynylpyridine
Uniqueness
2-Bromo-6-chloro-3-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with an ethynyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical transformations.
Propiedades
Fórmula molecular |
C7H3BrClN |
|---|---|
Peso molecular |
216.46 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-3-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-5-3-4-6(9)10-7(5)8/h1,3-4H |
Clave InChI |
SFUBOHNZHAJOGU-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(N=C(C=C1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


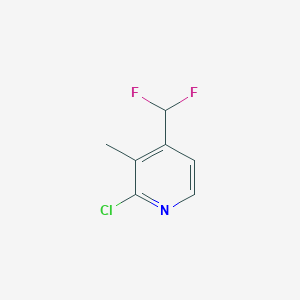

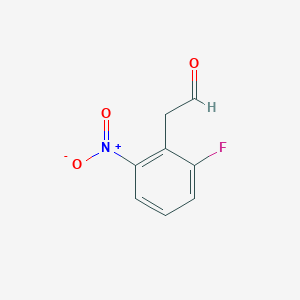
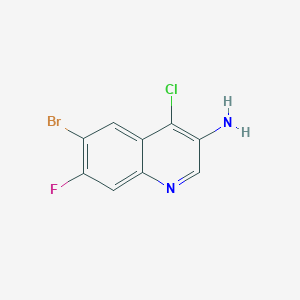
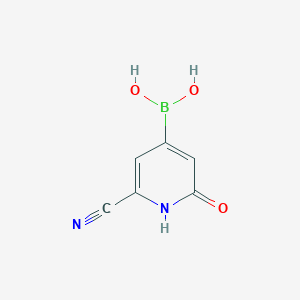



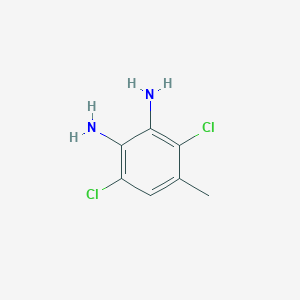
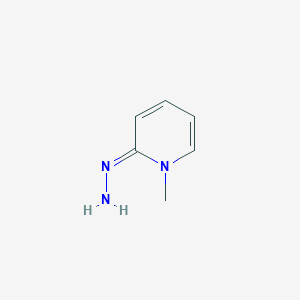


![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)

